
Nabumetone
概要
説明
Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) that is used primarily to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis . It is a non-acidic prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which inhibits the cyclooxygenase enzyme, particularly COX-2, thereby reducing inflammation and pain .
準備方法
Synthetic Routes and Reaction Conditions
Nabumetone can be synthesized through various methods. One common synthetic route involves the reaction of 6-methoxy-2-naphthaldehyde with acetone in the presence of a catalytic amount of sodium hydroxide to form an intermediate, which is then further processed to yield this compound . Another method involves refluxing a mixture of 6-methoxy-2-naphthylacetic acid and sodium acetoacetic ester in acetone in the presence of potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Nabumetone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its active metabolite, 6-methoxy-2-naphthylacetic acid.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
The major product formed from the metabolism of this compound is 6-methoxy-2-naphthylacetic acid, which is responsible for its therapeutic effects .
科学的研究の応用
Osteoarthritis and Rheumatoid Arthritis
Nabumetone is widely prescribed for managing osteoarthritis and rheumatoid arthritis due to its efficacy in reducing pain and inflammation. Clinical trials have demonstrated that this compound significantly improves various clinical parameters compared to placebo. For instance, a study involving 46 patients with rheumatoid arthritis showed that this compound treatment resulted in significant improvements in physician and patient assessments of disease activity, articular index scores, and functional measures such as walking time and grip strength .
Dosage and Efficacy:
- The recommended dosage for osteoarthritis is typically 1 g once daily, while for rheumatoid arthritis, it is often administered at 1 g at bedtime with the option of an additional morning dose .
Ankylosing Spondylitis
This compound has also been evaluated for its effectiveness in treating ankylosing spondylitis, a chronic inflammatory disease affecting the spine. Evidence suggests that this compound provides comparable relief to other NSAIDs, making it a viable option for patients suffering from this condition .
Soft Tissue Injuries
In addition to chronic conditions like arthritis, this compound has been studied for its role in managing pain associated with soft tissue injuries. Its anti-inflammatory properties can aid in reducing swelling and discomfort following acute injuries .
Pharmacokinetics and Safety Profile
This compound undergoes extensive first-pass metabolism to form its active metabolite, which is a selective inhibitor of cyclooxygenase-2 (COX-2). This selectivity is associated with a lower incidence of gastrointestinal side effects compared to traditional NSAIDs .
Adverse Effects:
While generally well-tolerated, common adverse reactions include gastrointestinal disturbances such as diarrhea, dyspepsia, and abdominal pain. Serious complications like gastrointestinal ulcers have been reported but occur less frequently than with non-selective NSAIDs .
Risk Assessments:
Recent studies have indicated a potential association between this compound use and an increased risk of acute pancreatitis, necessitating careful consideration when prescribing this medication to at-risk populations .
Innovative Formulations
Recent research has explored novel formulations of this compound aimed at enhancing its stability and delivery. A study focused on gel formulations showed improved photostability when this compound was incorporated into microemulsions. These formulations not only stabilized the drug but also facilitated sustained release, potentially allowing for lower dosages with reduced side effects .
Table: Comparative Efficacy of this compound vs Other NSAIDs
Study Type | This compound Efficacy | Comparison Group | Findings |
---|---|---|---|
Clinical Trial | Significant | Placebo | Greater improvement in RA symptoms |
Long-term Study | Comparable | Aspirin | Similar pain relief with fewer GI issues |
Safety Profile | Lower risk | Non-selective NSAIDs | Fewer gastrointestinal complications |
作用機序
Nabumetone is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid. This active metabolite inhibits the cyclooxygenase enzyme, particularly COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain . By inhibiting COX-2, this compound reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation .
類似化合物との比較
Nabumetone is often compared with other NSAIDs such as naproxen and ibuprofen. Unlike these acidic NSAIDs, this compound is non-acidic, which may result in fewer gastrointestinal side effects . Additionally, this compound’s selective inhibition of COX-2 makes it unique among NSAIDs, as it may offer a better safety profile in terms of gastrointestinal and renal toxicity .
Similar Compounds
Naproxen: Another NSAID used for pain and inflammation but with a higher risk of gastrointestinal side effects.
Ibuprofen: A widely used NSAID with similar applications but different pharmacokinetic properties.
Diclofenac: An NSAID with potent anti-inflammatory effects but also associated with higher risks of cardiovascular events.
This compound’s unique properties and selective COX-2 inhibition make it a valuable option for patients requiring long-term NSAID therapy with a potentially lower risk of adverse effects.
生物活性
Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Its biological activity extends beyond simple analgesic effects, showing potential in chemoprevention of cancer, particularly colorectal cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety, and relevant case studies.
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. Unlike traditional NSAIDs, this compound is a prodrug that is converted to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), in the liver. This compound has been shown to selectively inhibit COX-2 over COX-1, potentially leading to a lower incidence of gastrointestinal side effects compared to other NSAIDs .
Chemopreventive Properties
Recent studies have indicated that this compound may have chemopreventive properties against colorectal cancer. Research involving mouse models demonstrated that this compound significantly reduced tumorigenesis in the Min mouse model, which is predisposed to intestinal tumors. The mechanism appears to involve the induction of apoptosis and downregulation of the anti-apoptotic protein Bcl-2, suggesting a potential pathway for cancer prevention .
Clinical Studies
- Postoperative Pain Relief : A systematic review assessed this compound's efficacy in managing acute postoperative pain. Although no studies directly evaluated its effectiveness in this context, it is commonly used for pain relief in various clinical settings .
- Gastrointestinal Safety : A comparative study involving elderly patients found that this compound had a lower incidence of significant ulcers compared to ibuprofen. Specifically, only one patient developed an ulcer in the this compound group versus eight in the ibuprofen group during a 12-week study .
- Long-term Use : In long-term studies involving over 1,600 patients, the cumulative incidence of peptic ulcers was relatively low at 0.3% after six months and increased slightly over time, indicating that this compound may be safer for gastrointestinal health compared to other NSAIDs .
Adverse Effects
Despite its advantages, this compound is not without risks. Common adverse effects include gastrointestinal irritation and potential liver toxicity. The incidence of hepatic reactions has been reported at less than 1% but can include severe outcomes such as liver necrosis and failure . Patients with pre-existing conditions should be monitored closely.
Efficacy Comparison of this compound vs. Ibuprofen
Parameter | This compound (1000 mg) | Ibuprofen (600 mg) | Ibuprofen + Misoprostol |
---|---|---|---|
Incidence of Significant Ulcers | 1 | 8 | 0 |
Time to Ulcer Development | Longer | Shorter | Longer |
Improvement in Osteoarthritis Symptoms | 64% | 55% | 63% |
Cumulative Incidence of Peptic Ulcers Over Time
Duration | Cumulative Incidence (%) |
---|---|
3-6 months | 0.3 |
1 year | 0.5 |
2 years | 0.8 |
Case Study: Chemoprevention in Colorectal Cancer
A notable study evaluated this compound's effect on apoptosis in human colon cancer cell lines (HT-29). The results showed a dose-dependent increase in apoptosis correlated with decreased Bcl-2 expression. This suggests that this compound may play a significant role in early-stage colorectal carcinogenesis prevention .
Case Study: Long-term Safety Profile
In a follow-up study involving patients with chronic pain conditions treated with this compound for up to two years, adverse events were monitored closely. The findings indicated that while gastrointestinal events were reported, they were significantly lower than those observed with other NSAIDs like ibuprofen .
特性
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXJMDCKKHMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045472 | |
Record name | Nabumetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nabumetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 1.93e-03 g/L | |
Record name | Nabumetone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nabumetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nabumetone's active metabolite, 6-MNA, is an inhibitor of both COX-1 and COX-2 although it exhibits some COX-2 selectivity. Inhibition of COX-1 and COX-2 reduces conversion of arachidonic acid to PGs and thromboxane (TXA2). This reduction in prostanoid production is the common mechanism that mediates the effects of nambutone. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons. The adverse effects of NSAIDs stem from the protective and regulatory roles of prostanoids which have been well-characterized. PGI2 and PGE2 regulate blood flow to the kidney by similar mechanisms to the vasodilation they produce in inflammation. Prevention of this regulation by NSAIDs produces vasoconstriction which limits renal function by reducing blood flow and the hydrostatic pressure which drives filtration. PGE2 also regulates gastric protection via EP3 receptors which are, in this location, coupled to Gi which inhibits the AC/PKA pathway. This reduces the secretion of protons by H+/K+ ATPase in parietal cells and increases the secretion of mucus and HCO3- by superficial endothelial cells. Disruption of this protective action by NSAIDs lead to ulceration of the gastric mucosa. Lastly, disruption of PGI2, which opposes platelet aggregation, generation by COX-2 selective agents leads to an imbalance with TXA2 generated by COX-1, which promotes aggregation of platelets, leading to increased risk of thrombosis. Since nabumetone is somewhat COX-2 selective it is thought to promote this imbalance and increase thrombotic risk. | |
Record name | Nabumetone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
42924-53-8 | |
Record name | Nabumetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42924-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nabumetone [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042924538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nabumetone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nabumetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nabumetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(6-methoxy-2-naphthyl)-2-butanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NABUMETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW0TIW155Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nabumetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
78-82 | |
Record name | Nabumetone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。